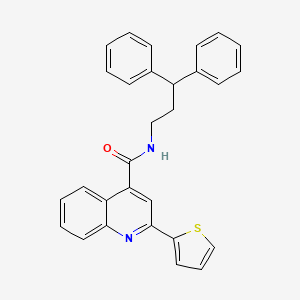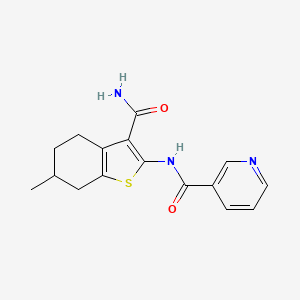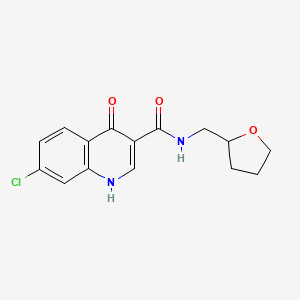
N-(3,3-diphenylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diphénylpropyl)-2-(thiophène-2-yl)quinoléine-4-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés de la quinoléine. Ce composé se caractérise par sa structure complexe, qui comprend un noyau de quinoléine, un cycle thiophène et un groupe diphénylpropyle. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(3,3-diphénylpropyl)-2-(thiophène-2-yl)quinoléine-4-carboxamide implique généralement plusieurs étapes :
Formation du noyau de quinoléine : Le noyau de quinoléine peut être synthétisé par la synthèse de Skraup, qui implique la condensation de l’aniline avec du glycérol en présence d’acide sulfurique et d’un agent oxydant comme le nitrobenzène.
Introduction du cycle thiophène : Le cycle thiophène peut être introduit par une réaction de couplage de Suzuki, où un acide boronique thiophène est couplé avec un dérivé de quinoléine halogéné en présence d’un catalyseur au palladium.
Attachement du groupe diphénylpropyle : Le groupe diphénylpropyle peut être attaché par une réaction d’alkylation de Friedel-Crafts, où le chlorure de diphénylpropyle réagit avec le dérivé de quinoléine en présence d’un acide de Lewis comme le chlorure d’aluminium.
Formation du groupe carboxamide : La dernière étape implique la formation du groupe carboxamide par la réaction du dérivé d’acide carboxylique de la quinoléine avec une amine dans des conditions déshydratantes.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et la mise en œuvre de techniques de purification comme la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle thiophène, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent se produire au niveau du noyau de quinoléine, le convertissant potentiellement en un dérivé de tétrahydroquinoléine.
Substitution : Le composé peut subir des réactions de substitution électrophile et nucléophile, en particulier au niveau des cycles aromatiques.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les halogènes (pour la substitution électrophile) ou les nucléophiles comme les amines et les thiols (pour la substitution nucléophile) sont couramment utilisés.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de tétrahydroquinoléine.
Substitution : Divers dérivés substitués de la quinoléine et du thiophène.
Applications de la recherche scientifique
Chimie : Il sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé a montré un potentiel en tant que ligand pour les récepteurs biologiques, ce qui le rend utile dans l’étude des interactions récepteur-ligand.
Médecine : Des études préliminaires suggèrent qu’il pourrait avoir des activités pharmacologiques, comme des propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Il pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action exact de la N-(3,3-diphénylpropyl)-2-(thiophène-2-yl)quinoléine-4-carboxamide dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. Par exemple, il pourrait inhiber une enzyme en se liant à son site actif ou moduler l’activité d’un récepteur en agissant comme un agoniste ou un antagoniste. Les voies impliquées varient en fonction de la cible et du contexte biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3,3-diphénylpropyl)-2-(thiophène-2-yl)quinoléine-4-carboxamide : peut être comparé à d’autres dérivés de la quinoléine tels que :
Unicité
Ce qui distingue la N-(3,3-diphénylpropyl)-2-(thiophène-2-yl)quinoléine-4-carboxamide, c’est sa combinaison unique d’un noyau de quinoléine, d’un cycle thiophène et d’un groupe diphénylpropyle.
Propriétés
Formule moléculaire |
C29H24N2OS |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
N-(3,3-diphenylpropyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C29H24N2OS/c32-29(25-20-27(28-16-9-19-33-28)31-26-15-8-7-14-24(25)26)30-18-17-23(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-16,19-20,23H,17-18H2,(H,30,32) |
Clé InChI |
FBEDWNBABVMDHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10977817.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide](/img/structure/B10977826.png)

![Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10977829.png)
![4-Ethyl-2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B10977837.png)


![6-Tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977864.png)
![3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B10977866.png)

![1-(4-methoxybenzyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10977876.png)
![1-(4-Butylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B10977883.png)
methanone](/img/structure/B10977889.png)
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B10977892.png)
